N-Phenyl-N'-1,2,3-thiadiazol-5-ylthiourea
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Overview
Description
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is a synthetic compound known for its diverse applications in various fields, including plant growth regulation, corrosion inhibition, and antimicrobial activity. This compound is characterized by its unique structure, which includes a thiadiazole ring and a thiourea moiety, contributing to its distinct chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea typically involves the reaction of phenyl isothiocyanate with 1,2,3-thiadiazole-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted thioureas
Scientific Research Applications
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: Acts as a plant growth regulator, promoting cell division and shoot formation in tissue culture.
Industry: Used in the formulation of agrochemicals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea involves its interaction with specific molecular targets and pathways:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents.
Plant Growth Regulation: It mimics the activity of cytokinins, a class of plant hormones, by promoting cell division and differentiation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea can be compared with other similar compounds, such as:
Thidiazuron: Another thiadiazole derivative with strong cytokinin-like activity, used extensively in plant tissue culture.
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Similar structure but with a urea moiety instead of thiourea, used as a plant growth regulator and antimicrobial agent
Uniqueness
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is unique due to its dual functionality as both a corrosion inhibitor and a plant growth regulator. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .
List of Similar Compounds
- Thidiazuron
- N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea
- 1-[1,2,3]thiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea (3FMTDZ)
- 1-[2-(2-hydroxyethyl)phenyl]-3-(1,2,3-thiadiazol-5-yl)urea (HETDZ)
Properties
CAS No. |
55461-61-5 |
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Molecular Formula |
C9H8N4S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
1-phenyl-3-(thiadiazol-5-yl)thiourea |
InChI |
InChI=1S/C9H8N4S2/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) |
InChI Key |
HGSLTPVORWEWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CN=NS2 |
Origin of Product |
United States |
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